
2-Chloro-2,2-difluoroacetophenone
Overview
Description
2-Chloro-2,2-difluoroacetophenone (CAS: 384-67-8, molecular formula: C₈H₅ClF₂O) is a fluorinated ketone synthesized via chlorination of 2,2,2-trifluoroacetophenone using elemental chlorine in dichloromethane, achieving yields up to 87% . It serves as a non-ozone-depleting substance (non-ODS) difluorocarbene precursor, addressing environmental concerns associated with Freon- or Halon-based reagents . Under basic conditions (e.g., KOH or K₂CO₃), it generates difluorocarbene (:CF₂), enabling efficient difluoromethylation of phenol derivatives to produce aryl difluoromethyl ethers with yields up to 79% . Its applications span pharmaceuticals, agrochemicals, and materials science, including the synthesis of antimicrobial agents and fluorinated intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2,2-difluoroacetophenone can be synthesized using 2,2,2-trifluoroacetophenone as the starting material. The reaction involves the use of potassium hydroxide or potassium carbonate as bases to facilitate the difluoromethylation of phenol derivatives . This method is environmentally friendly and offers high yields .
Industrial Production Methods
The industrial production of this compound typically involves the reaction of 2,2,2-trifluoroacetophenone with chlorinating agents under controlled conditions. The process is designed to be efficient and scalable, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoroacetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a difluorocarbene reagent, reacting with phenol derivatives to form aryl difluoromethyl ethers.
Addition Reactions: It can participate in the Baylis-Hillman reaction with fluoroalkyl ketones to produce chlorodifluoromethyl-containing products.
Common Reagents and Conditions
Catalysts: Novel ruthenium catalysts can be employed in the synthesis of propargyl alcohols from this compound.
Major Products Formed
Aryl Difluoromethyl Ethers: Formed through the difluoromethylation of phenol derivatives.
Chlorodifluoromethyl-Containing Products: Obtained from the Baylis-Hillman reaction with fluoroalkyl ketones.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-2,2-difluoroacetophenone serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly notable for its role in developing anti-inflammatory and analgesic drugs. The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications targeting diseases associated with dysregulated phosphorylation processes.
Fluorinated Compounds
The compound is instrumental in producing fluorinated organic compounds. These compounds are essential in agrochemicals and specialty chemicals due to their enhanced efficacy and stability. The introduction of fluorine into organic molecules often improves their biological activity and metabolic stability.
Material Science
In material science, this compound is explored for creating advanced materials such as polymers with improved thermal and chemical resistance. These materials find applications in coatings and adhesives, enhancing product durability.
Organic Synthesis
As a reagent in organic synthesis, this compound facilitates the development of new chemical reactions and methodologies. Its use as a difluorocarbene precursor allows for the difluoromethylation of phenolic compounds, leading to the formation of aryl difluoromethyl ethers, which are valuable intermediates in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, this compound is utilized for detecting and quantifying other compounds. It provides reliable methods for quality control across various industries, including pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Several studies highlight the biological activity and synthetic applications of this compound:
Enzyme Inhibition Studies
Research indicates that this compound effectively inhibits protein tyrosine phosphatases such as SHP-1 and PTP1B at low micromolar concentrations. This inhibition can significantly alter cellular signaling pathways related to growth and differentiation .
Antimicrobial Research
Preliminary studies have suggested potential antimicrobial properties of this compound. Further investigations are necessary to evaluate its efficacy against specific pathogens .
Toxicological Assessments
Toxicological studies are ongoing to ascertain the safety profile of this compound in industrial applications. Understanding its environmental impact is critical for regulatory compliance .
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoroacetophenone involves its role as a difluorocarbene reagent. It readily reacts with phenol derivatives in the presence of bases like potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers . The difluorocarbene intermediate generated during the reaction is highly reactive and facilitates the formation of the desired products .
Comparison with Similar Compounds
Comparison with Similar Difluorocarbene Precursors
The following table and analysis compare 2-chloro-2,2-difluoroacetophenone with structurally or functionally related difluorocarbene reagents:
Key Findings:
Environmental Superiority: Unlike TFDA and Freon-based reagents, this compound and chlorodifluoromethyl phenyl sulfone are non-ODS, aligning with modern green chemistry principles .
Substrate Scope: While TMSCF₂Cl exhibits broader functional group tolerance (e.g., alkenes, alkynes), this compound excels in aryl difluoromethyl ether synthesis, particularly for electron-deficient phenols .
Practical Limitations: this compound requires >5 equivalents for optimal yields, increasing material costs . In contrast, TMSCF₂Cl operates stoichiometrically but demands transition-metal catalysts .
Scalability: The synthesis of this compound is industrially viable due to commercial availability of 2,2,2-trifluoroacetophenone and straightforward chlorination . Chlorodifluoromethyl phenyl sulfone, however, involves multi-step syntheses with moderate yields .
Mechanistic Insights:
- This compound: Base-induced deprotonation forms a chlorodifluoromethyl anion, which undergoes α-elimination to release :CF₂. The carbene reacts with phenolate ions to yield difluoromethyl ethers .
- TMSCF₂Cl : Fluoride-mediated cleavage of the Si–CF₂ bond generates :CF₂, enabling carbene insertion into π-bonds or carbonyl groups under mild conditions .
Future Perspectives:
Recent advancements highlight this compound’s utility in photooxidation and copper-catalyzed thionation reactions, expanding its role in synthesizing fluorinated nitriles and heterocycles . Continued development of non-ODS reagents remains critical for sustainable organofluorine chemistry.
Biological Activity
2-Chloro-2,2-difluoroacetophenone (CDFAP) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique properties as a difluorocarbene precursor. This article explores the biological activity of CDFAP, focusing on its synthetic applications, mechanisms of action, and potential therapeutic uses.
CDFAP is characterized by the presence of both chlorine and difluoromethyl groups, which influence its reactivity and biological interactions. Its molecular formula is with a molecular weight of 192.57 g/mol. The compound is typically synthesized from 2,2,2-trifluoroacetophenone through chlorination processes, yielding high purity and yield rates .
Synthetic Applications
CDFAP serves as an efficient difluorocarbene source in various reactions, particularly in the difluoromethylation of phenolic compounds. The reaction mechanism involves the generation of difluorocarbene through the deprotonation of CDFAP, which subsequently reacts with nucleophiles such as phenols to form aryl difluoromethyl ethers . This method has been shown to produce good yields (up to 90%) while being environmentally friendly compared to traditional methods involving ozone-depleting substances (ODS) .
Antimicrobial Properties
Recent studies indicate that CDFAP exhibits significant antimicrobial activity. For instance, it has been used in the synthesis of garenoxacin mesylate, an antibiotic agent. The difluoromethylation process enhances the lipophilicity and biological availability of the resulting compounds, thereby improving their efficacy against bacterial strains .
Mechanistic Studies
The biological activity of CDFAP can be attributed to its ability to modify biomolecules through difluoromethylation. This modification can alter the pharmacokinetic properties of drugs by enhancing their metabolic stability and binding affinity to target proteins . The introduction of the CF2H group has been shown to improve hydrogen-bonding capabilities, which can be crucial for drug-receptor interactions .
Case Studies
- Difluoromethylation of Phenols : A study demonstrated that CDFAP effectively reacts with various phenolic derivatives under mild conditions to yield aryl difluoromethyl ethers. These derivatives exhibited enhanced biological activity compared to their non-fluorinated counterparts, suggesting a potential application in developing new pharmaceuticals .
- Antimicrobial Synthesis : In another case, CDFAP was utilized in synthesizing compounds with significant antimicrobial properties. The resulting products showed activity against several Gram-positive and Gram-negative bacteria, indicating the compound's potential role in antibiotic development .
Data Table: Biological Activity Overview
Property | Observation |
---|---|
Molecular Formula | |
Molecular Weight | 192.57 g/mol |
Synthesis Yield | Up to 90% via difluoromethylation |
Antimicrobial Activity | Effective against various bacterial strains |
Mechanism | Acts as a difluorocarbene precursor |
Q & A
Basic Questions
Q. What are the key structural features of 2-chloro-2,2-difluoroacetophenone, and how do they influence its reactivity?
- The compound contains a trifluoromethyl group (CF₃), a chlorine atom, and a ketone moiety. The chlorine and fluorine substituents create strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon. This makes the compound highly reactive in nucleophilic substitution and carbene-generation reactions. The steric bulk of the CF₃ group also affects regioselectivity in reactions .
Q. What is a reliable synthetic route for this compound?
- A high-yield method involves dehydrohalogenation of 2,2,2-trifluoroacetophenone. For example, treatment with HCl in the presence of a Lewis acid (e.g., AlCl₃) selectively replaces one fluorine atom with chlorine, yielding the target compound. This route avoids ozone-depleting substances (ODS), aligning with green chemistry principles .
Q. What are the primary applications of this compound in academic research?
- It serves as a versatile difluorocarbene precursor for synthesizing aryl difluoromethyl ethers via reactions with phenols under basic conditions (e.g., KOH or K₂CO₃). These ethers are valuable intermediates in medicinal chemistry and materials science .
Advanced Research Questions
Q. How does this compound compare to traditional ODS-based difluorocarbene reagents?
- Unlike Freon or Halon derivatives, this compound is non-ODS, making it environmentally sustainable. Mechanistically, it generates difluorocarbene (CF₂) under mild conditions (room temperature, aqueous base), enabling efficient difluoromethylation of phenols without specialized equipment .
Q. What experimental parameters optimize its use in difluoromethylation reactions?
- Key factors include:
- Base selection : KOH provides faster reaction kinetics than K₂CO₃ but may require stricter temperature control.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
- Stoichiometry : A 1.2:1 molar ratio of the compound to phenol derivatives balances yield and cost .
Q. How do electronic effects of substituents on the aromatic ring influence reactivity in difluorocarbene transfer?
- Electron-rich aromatic rings (e.g., para-methoxy substituents) accelerate carbene transfer due to increased nucleophilicity. Conversely, electron-withdrawing groups (e.g., nitro) reduce reaction rates. Steric hindrance from ortho-substituents can further modulate selectivity .
Q. What analytical techniques are critical for characterizing reaction intermediates and products?
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOONJNILVDLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285675 | |
Record name | 2-Chloro-2,2-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384-67-8 | |
Record name | 384-67-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-2,2-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-2,2-difluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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